molecular formula C6H7FN2O B8807223 2-Amino-5-fluoro-3-hydroxy-4-picoline CAS No. 1003710-99-3

2-Amino-5-fluoro-3-hydroxy-4-picoline

Cat. No.: B8807223
CAS No.: 1003710-99-3
M. Wt: 142.13 g/mol
InChI Key: CCFWIARDCWRFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-3-hydroxy-4-picoline is a fluorinated pyridine derivative characterized by a hydroxyl (-OH) group at position 3, a fluorine atom at position 5, and a methyl group at position 4 on the pyridine ring. The fluorine and hydroxyl substituents likely influence its electronic profile, solubility, and reactivity, distinguishing it from related compounds .

Properties

CAS No.

1003710-99-3

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

2-amino-5-fluoro-4-methylpyridin-3-ol

InChI

InChI=1S/C6H7FN2O/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3,(H2,8,9)

InChI Key

CCFWIARDCWRFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1F)N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

This may enhance aqueous solubility but reduce membrane permeability . Fluorine at position 5 improves metabolic stability and lipophilicity relative to non-fluorinated analogs, a common strategy in drug design .

The -OH group in the target compound may act as both an electron-withdrawing and hydrogen-bond donor .

Synthetic Utility: Brominated analogs (e.g., 2-Amino-3-bromo-5-fluoropyridine) are intermediates in cross-coupling reactions, whereas the hydroxyl group in the target compound may limit such applications due to steric hindrance or side reactions .

Q & A

Basic Research Questions

Q. How can the PICO framework be applied to design a study optimizing the synthesis of 2-amino-5-fluoro-3-hydroxy-4-picoline?

  • Population (P): Reaction systems involving pyridine derivatives (e.g., substituted picolines).
  • Intervention (I): Use of fluorination agents (e.g., Selectfluor®) or hydroxylation catalysts.
  • Comparison (C): Traditional synthesis routes (e.g., non-catalytic methods).
  • Outcome (O): Yield, purity (measured via HPLC or GC), and reaction time.
  • Methodological Approach: Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading. Monitor intermediates via LC-MS .

Q. What analytical techniques are most reliable for characterizing the purity and stability of this compound under varying storage conditions?

  • Techniques:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a certified reference standard.
  • Stability: Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use NMR (¹H/¹⁹F) to detect decomposition products (e.g., defluorination or oxidation).
    • Reference Data: Compare melting points (e.g., 76–77°C) and spectral libraries ( ) to validate results .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., 2-amino-4-picoline or 5-fluoro-3-hydroxypyridine derivatives)?

  • Strategy:

  • Mass Spectrometry: Compare molecular ion peaks (e.g., C₆H₇FN₂O, MW 154.13) and fragmentation patterns.
  • ¹⁹F NMR: Identify chemical shifts unique to the 5-fluoro substitution (e.g., δ -120 to -125 ppm in DMSO-d₆).
  • X-ray Crystallography: Resolve positional isomerism in crystalline forms .

Advanced Research Questions

Q. What mechanisms explain contradictory data on the reactivity of this compound in nucleophilic substitution versus electrophilic aromatic substitution reactions?

  • Hypothesis Testing:

  • Perform kinetic studies under controlled pH and temperature.
  • Use DFT calculations to model electron density distribution (e.g., Fukui indices for reactive sites).
    • Contradiction Resolution: Compare solvent effects (polar aprotic vs. protic) on reaction pathways. For example, DMSO may stabilize intermediates in SNAr reactions, while water promotes hydrolysis .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives in kinase inhibition assays?

  • Methodology:

  • Assay Standardization: Use uniform ATP concentrations (e.g., 1 mM) and negative controls (e.g., staurosporine).
  • Structural-Activity Analysis: Synthesize and test derivatives (e.g., 2-amino-5-fluoro-3-methoxy-4-picoline) to isolate substituent effects.
    • Data Interpretation: Apply multivariate regression to correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft ES) parameters .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound in mammalian systems?

  • Approach:

  • In Silico Tools: Use Schrödinger’s ADMET Predictor or MetaCore™ to simulate Phase I/II metabolism (e.g., hydroxylation at C3 or glucuronidation).
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).
    • Contradiction Management: Address conflicting predictions by cross-referencing with isotopic labeling studies (e.g., ¹⁸O tracing for hydroxylation sites) .

Methodological Guidelines

  • Experimental Design: Always include triplicate measurements and negative/positive controls to minimize variability.
  • Data Contradictions: Use sensitivity analysis to identify outliers or confounding variables (e.g., trace metal impurities in reagents) .
  • Ethical Compliance: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.